Cas no 10486-47-2 (Phenol,4-amino-2,3,6-trimethyl-, hydrochloride (1:1))
10486-47-2 structure
Product Name:Phenol,4-amino-2,3,6-trimethyl-, hydrochloride (1:1)
CAS-nummer:10486-47-2
MF:C9H14ClNO
MW:187.666561603546
CID:166166
PubChem ID:82665
Update Time:2025-04-19
Phenol,4-amino-2,3,6-trimethyl-, hydrochloride (1:1) Chemische en fysische eigenschappen
Naam en identificatie
-
- Phenol,4-amino-2,3,6-trimethyl-, hydrochloride (1:1)
- 4-amino-2,3,6-trimethylphenol hydrochloride
- 4-amino-2,3,6-trimethylphenol hydrochloride (1:1)
- AC1L33V5
- AC1Q3F5Z
- AR-1L0333
- EINECS 234-007-7
- Phenol, 4-amino-2,3,6-trimethyl-, hydrochloride
- Phenol, 4-amino-2,3,6-trimethyl-, hydrochloride (1:1)
- NS00054414
- 10486-47-2
- DTXSID2065094
- SCHEMBL8043442
- UHG5D2FX2P
- 4-amino-2,3,6-trimethylphenol;hydrochloride
- UNII-UHG5D2FX2P
-
- Inchi: 1S/C9H13NO.ClH/c1-5-4-8(10)6(2)7(3)9(5)11;/h4,11H,10H2,1-3H3;1H
- InChI-sleutel: BQWKRBMMHCSQOJ-UHFFFAOYSA-N
- LACHT: Cl.OC1=C(C)C=C(C(C)=C1C)N
Berekende eigenschappen
- Exacte massa: 187.07652
- Monoisotopische massa: 187.0763918g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 0
- Complexiteit: 138
- Aantal covalent gebonden eenheden: 2
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 46.2Ų
Experimentele eigenschappen
- PSA: 46.25
Phenol,4-amino-2,3,6-trimethyl-, hydrochloride (1:1) Gerelateerde literatuur
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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